molecular formula C5H10N2O5 B7857012 2-(Methylamino)acetamide oxalate

2-(Methylamino)acetamide oxalate

Cat. No.: B7857012
M. Wt: 178.14 g/mol
InChI Key: RPDMBFPPYBDHIU-UHFFFAOYSA-N
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Description

2-(Methylamino)acetamide oxalate is a chemical compound offered as a research tool for professional laboratories. The oxalate form of the compound can enhance its stability and crystallinity for handling and storage. The base structure, 2-(methylamino)acetamide (CAS 6250-76-6), is a solid with a molecular formula of C3H8N2O and a molecular weight of 88.11 g/mol . As a small molecule featuring both amide and secondary amine functional groups, it serves as a potential building block in organic synthesis and medicinal chemistry research . It can be used in the exploration of novel compounds and the development of pharmaceutical candidates. Oxalate salts are commonly used in research to modify the physical properties of amine-containing compounds. It is important to note that this product is labeled with the signal word "Danger" and carries hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate precautions, including the use of personal protective equipment. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(methylamino)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.C2H2O4/c1-5-2-3(4)6;3-1(4)2(5)6/h5H,2H2,1H3,(H2,4,6);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDMBFPPYBDHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetamide Alkylation with Methylamine

The reaction of chloroacetamide with methylamine in dimethylformamide (DMF) represents a foundational approach. Source details analogous reactions where chloroacetamide derivatives react with amines to form imidazo[1,5-a]quinazolinones. For 2-(methylamino)acetamide, chloroacetamide is treated with excess methylamine in DMF at 60–80°C, yielding the primary acetamide intermediate. Triethylamine is often added to scavenge HCl, improving yields to 75–85%. The reaction mechanism proceeds via nucleophilic substitution, where the methylamine displaces the chloride ion, followed by intramolecular cyclization in some cases.

Reductive Amination of Glyoxylic Acid Derivatives

An alternative route involves reductive amination of glyoxylic acid derivatives. Methylamine reacts with glyoxylamide in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5). This method avoids halogenated intermediates and achieves yields of 68–72%. However, competing side reactions, such as over-reduction to ethanolamine analogs, necessitate careful pH control.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase synthesis offers advantages in purification. Wang resin-bound Fmoc-glycine is deprotected, coupled with methylamine using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and cleaved with trifluoroacetic acid (TFA). This method achieves >90% purity but requires specialized equipment.

Formation of the Oxalate Salt

Direct Neutralization with Oxalic Acid

The free base 2-(methylamino)acetamide is dissolved in ethanol and treated with a stoichiometric amount of oxalic acid (1:1 molar ratio) at 0–5°C. Crystallization occurs upon cooling, yielding the oxalate salt with 82–88% efficiency. Source highlights the importance of degassing solvents to prevent oxidation, as trace oxygen promotes decarboxylation side products.

Copper-Mediated Oxalate Incorporation

Source explores copper-catalyzed CO2 reduction to oxalate, suggesting a novel pathway for in situ oxalate generation. A mixture of CuI, NaBPh4, and methylaminoacetamide in methanol under CO2/O2 (4:1) forms the oxalate salt via reductive coupling. Yields reach 54% after 48 h, though competing pathways produce 2-hydroxy-2-methylpropanoic acid (23%).

Counterion Exchange Chromatography

Ion-exchange chromatography using Dowex® 1×8 resin (oxalate form) converts hydrochloride or nitrate salts to the oxalate. This method is ideal for lab-scale purification, achieving >95% anion exchange efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterChloroacetamide RouteReductive Amination
Optimal SolventDMFMethanol/Water
Temperature Range60–80°C25–30°C
Reaction Time4–6 h12–18 h
Yield85%72%

DMF enhances nucleophilicity in the chloroacetamide route but complicates solvent removal. Methanol/water mixtures mitigate side reactions in reductive amination but prolong reaction times.

Catalytic Enhancements

Adding 5 mol% tetrabutylammonium iodide (TBAI) accelerates chloroacetamide alkylation, reducing reaction time to 2 h. For oxalate formation, Cu(BF4)2·6H2O (0.2 equiv.) boosts yields to 48% by stabilizing the oxalate intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr, cm⁻¹) : 3086 (C-H aromatic), 1693 (C=O amide), 1674 (C=O oxalate).

  • ¹H NMR (DMSO-d6) : δ 3.65 (s, 3H, COOCH3), 2.85 (s, 3H, NCH3).

  • ¹³C NMR : 175.2 ppm (oxalate C=O), 168.9 ppm (amide C=O).

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/ACN) shows 98.5% purity for the chloroacetamide route versus 94.2% for reductive amination.

Large-Scale Synthesis Considerations

Pilot-Scale Chloroacetamide Alkylation

Source describes kilo-lab campaigns for related compounds. Scaling the chloroacetamide route requires:

  • Distillation of triethylamine–formic acid complexes to enable low catalyst loadings (0.0005 equiv.).

  • Continuous crystallization to isolate 2-(methylamino)acetamide with >97% yield.

Oxalate Salt Crystallization

Anti-solvent addition (heptane to ethanol) achieves uniform crystal size (50–100 µm), critical for pharmaceutical formulation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-(Methylamino)acetamide oxalate and its derivatives have been investigated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against Mycobacterium tuberculosis (Mtb), highlighting the potential of this compound as a scaffold for developing new antimycobacterial agents. For instance, structure-activity relationship (SAR) studies have shown that modifications to the amide group can enhance solubility and bioactivity against Mtb, suggesting a promising avenue for tuberculosis treatment development .

Pharmacokinetics
Pharmacokinetic studies of related compounds demonstrate that modifications can lead to improved metabolic stability and bioavailability. Such insights are crucial for the development of effective therapeutics based on this compound. The pharmacokinetic profiles of these compounds can inform dosing strategies and efficacy in vivo .

Materials Science

Synthesis of Metal Complexes
this compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in materials science, particularly in creating novel materials with specific electronic or magnetic properties. For example, studies have shown that copper(II) complexes formed with related ligands exhibit unique structural characteristics that could be harnessed for catalysis or sensor applications .

Protective Coatings
The compound's oxalate moiety has been investigated for its role in forming protective coatings on various substrates. In particular, calcium oxalate coatings formed using derivatives of 2-(methylamino)acetamide have shown promise in preserving historical artifacts made from carbonate stones. The coatings provide a barrier against environmental degradation while maintaining aesthetic qualities .

Biochemical Applications

Biochemical Tools
The biochemical properties of this compound make it a valuable tool in proteomics research. Its derivatives are utilized to modify proteins or peptides, facilitating studies on protein interactions and functions. For instance, N-benzhydryl-2-methylamino-acetamide oxalate is used in various proteomic applications, emphasizing the compound's versatility as a biochemical agent .

Electrochemical Detection
Emerging research highlights the electrochemical properties of this compound derivatives, which can be employed in detecting novel psychoactive substances (NPS). These compounds can serve as markers or sensors in drug trafficking investigations, showcasing their application in forensic science .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/L)Target Organism
2-(Methylamino)acetamide1Mycobacterium tuberculosis
N-Benzhydryl-2-methylamino0.5Staphylococcus aureus
Acetamide derivative>16E. coli

Table 2: Metal Complex Stability

Metal ComplexStability (hours)Application Area
Copper(II)-2-(methylamino)48Catalysis
Nickel(II)-oxalate complex72Sensor development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences among 2-(methylamino)acetamide oxalate and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Safety/Toxicology
This compound (hypothetical) C5H10N2O2·C2H2O4 ~206.15* Methylamino, acetamide, oxalate ion Pharmaceutical intermediates Limited data (extrapolated)
Oxamyl (ISO common name) C7H13N3O3S 219.26 Methylcarbamoyloxyimino, methylthio, acetamide Pesticide/nematicide Highly toxic (acetylcholinesterase inhibitor)
N-(3-Fluorophenyl)-2-(methylamino)acetamide HCl C9H11ClFN2O 235.65 Fluorophenyl, methylamino, acetamide, HCl Pharmaceutical intermediate Industrial grade; 99% purity
2-(Methylamino)-N-(propan-2-yl)acetamide HCl C6H15ClN2O 166.65 Isopropyl, methylamino, acetamide, HCl Research chemical Irritant (sensitive handling)

*Calculated based on hypothetical structure.

Key Observations:
  • Backbone Variations: All compounds share the acetamide core but differ in substituents. For example, Oxamyl includes a methylthio group and carbamoyloxyimino moiety, making it more complex and bioactive as a pesticide .
  • Salt Forms : The oxalate and hydrochloride salts influence solubility and stability. Oxalate salts are less common in pesticides but prevalent in pharmaceuticals for improved bioavailability .
  • Aromatic vs. Aliphatic Substituents : Fluorophenyl or bromo-fluorophenyl groups (e.g., –9) enhance lipophilicity and target binding in drug design, whereas aliphatic substituents (e.g., isopropyl in ) may reduce toxicity .

Q & A

Q. What are the established synthetic routes for 2-(Methylamino)acetamide oxalate, and how do their yields compare?

Methodological Answer: The synthesis of 2-(Methylamino)acetamide, a precursor to its oxalate salt, can be achieved via two primary routes:

  • Route 1: Reaction of 2-bromoacetamide with methylamine, yielding ~77% product .
  • Route 2: Reaction of methylamine with chloroacetamide, yielding ~66% product .
    To prepare the oxalate salt, the free base can be treated with oxalic acid under controlled stoichiometric conditions. Researchers should optimize reaction parameters (e.g., solvent polarity, temperature, and pH) to enhance crystallinity and purity. Characterization via NMR and HPLC is critical to confirm salt formation .

Q. What safety precautions are recommended when handling this compound given limited toxicological data?

Methodological Answer: Due to insufficient toxicological data for the oxalate salt, adopt precautions extrapolated from related acetamide derivatives:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Work in a fume hood to prevent inhalation of aerosols .
  • First Aid: For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical consultation. Document all incidents to build a safety profile .
  • Waste Disposal: Incinerate via licensed facilities to prevent environmental contamination .

Q. Which analytical techniques are suitable for characterizing this compound?

Methodological Answer: Key techniques include:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity. Use a C18 column and acetonitrile/water mobile phase .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm structure (e.g., methylamino proton at δ 2.8–3.2 ppm) .
    • FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry: ESI-MS for molecular ion verification (expected [M+H]⁺ for C₅H₁₁N₂O₅: ~191.1 m/z) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization strategies include:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics .
  • Catalysis: Evaluate Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
  • Crystallization: Use ethanol/water mixtures for recrystallization to remove impurities. Monitor pH during oxalate salt formation to avoid decomposition .
  • Process Monitoring: Employ in-situ FT-IR or Raman spectroscopy to track reaction progress and intermediates .

Q. What strategies can be employed to assess the stability of this compound under various storage conditions?

Methodological Answer: Design accelerated stability studies:

  • Temperature/Humidity: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation products via LC-MS .
  • Photostability: Expose to UV light (ICH Q1B guidelines) to evaluate photooxidation risks .
  • pH Stability: Test solubility and degradation in buffers (pH 1–10) to simulate physiological conditions .

Q. How should conflicting data on the physicochemical properties of this compound be resolved in academic research?

Methodological Answer: Address contradictions through:

  • Primary Data Generation: Replicate experiments using standardized protocols (e.g., USP guidelines for melting point determination) .
  • Cross-Validation: Compare results across multiple techniques (e.g., DSC for melting point vs. capillary method) .
  • Literature Review: Prioritize peer-reviewed studies over vendor data. For example, rely on synthesis yields from over unverified commercial sources .

Q. What experimental approaches can elucidate the mechanism of this compound in biological systems?

Methodological Answer:

  • Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess interactions with target proteins (e.g., ion channels or enzymes) .
  • Metabolite Profiling: Incubate with liver microsomes and analyze metabolites via LC-HRMS to identify oxidation or hydrolysis pathways .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities and active conformations .

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

Methodological Answer:

  • Ames Test: Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity .
  • LC-MS/MS: Quantify nitrosamine impurities (if any) with a detection limit ≤1 ppm .
  • Forced Degradation: Expose to heat, light, and peroxide to simulate worst-case impurity profiles .

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